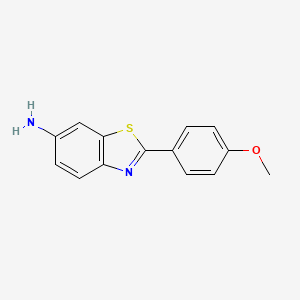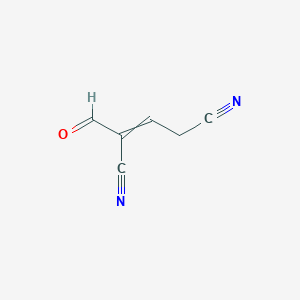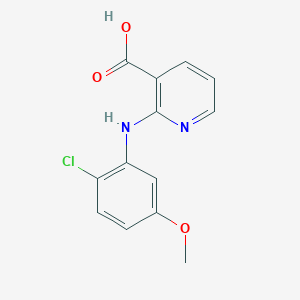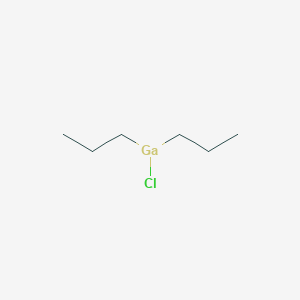![molecular formula C15H17NO4 B14628049 1H-Isoindole-1,3(2H)-dione, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]- CAS No. 55694-50-3](/img/structure/B14628049.png)
1H-Isoindole-1,3(2H)-dione, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Isoindole-1,3(2H)-dione, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]- is a complex organic compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves multi-step reactions. One common method includes the Rhodium-catalyzed intramolecular condensation of benzyl azides with α-aryldiazoesters. This reaction proceeds through the nucleophilic attack of the organic azide onto a rhodium carbenoid, followed by the release of nitrogen gas and tautomerization of intermediate imino esters .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yields and purity. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and pressure, can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 1H-Isoindole-1,3(2H)-dione derivatives undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially modifying its reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic reagents like amines and thiols are often employed under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole-1,3-dione derivatives with higher oxidation states, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
科学研究应用
1H-Isoindole-1,3(2H)-dione derivatives have diverse applications in scientific research:
Chemistry: These compounds are used as building blocks in organic synthesis, enabling the creation of more complex molecules.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves their interaction with specific molecular targets. For instance, some derivatives act as ATP-competitive inhibitors of protein kinase CK2, binding to the ATP-binding site and inhibiting the kinase’s activity. This inhibition can disrupt various cellular pathways, making these compounds potential therapeutic agents .
相似化合物的比较
4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds are also potent inhibitors of protein kinase CK2, but they differ in their halogenation patterns and specific inhibitory activities.
2-Ethyl-1H-isoindole-1,3(2H)-dithione:
2-Methyl-1H-isoindole-1,3(2H)-dithione: Similar to the ethyl derivative, this compound has a methyl group, affecting its reactivity and uses.
属性
CAS 编号 |
55694-50-3 |
|---|---|
分子式 |
C15H17NO4 |
分子量 |
275.30 g/mol |
IUPAC 名称 |
2-[2-(oxan-2-yloxy)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H17NO4/c17-14-11-5-1-2-6-12(11)15(18)16(14)8-10-20-13-7-3-4-9-19-13/h1-2,5-6,13H,3-4,7-10H2 |
InChI 键 |
HIMTUMSPOWFFCO-UHFFFAOYSA-N |
规范 SMILES |
C1CCOC(C1)OCCN2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



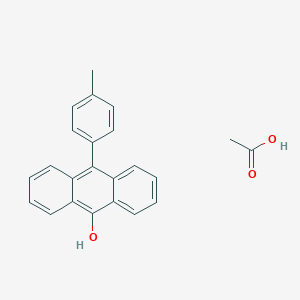
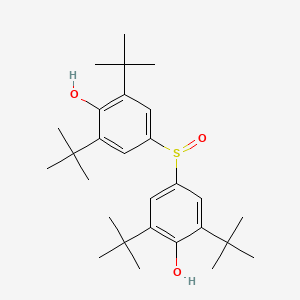
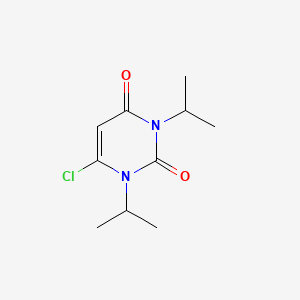
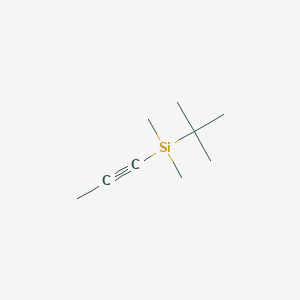


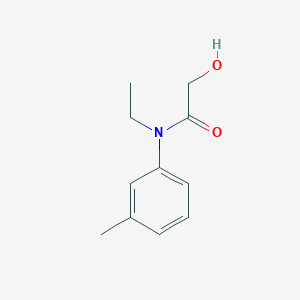
![2h-1,4-Benzothiazin-3(4h)-one,2-[(2,4-dichlorophenyl)methylene]-](/img/structure/B14628008.png)
